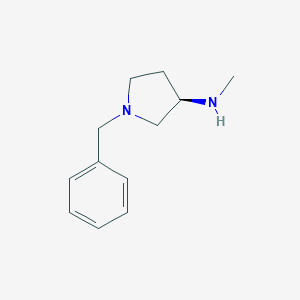

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-1-benzyl-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYAIWNQQWSBK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434477 | |

| Record name | (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144043-17-4 | |

| Record name | (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine CAS number

An In-depth Technical Guide to (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Key Chiral Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its unique stereochemistry and versatile reactivity make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide delves into its core properties, synthesis, applications, and safety protocols, grounding all technical claims in authoritative sources.

Core Compound Identification and Properties

This compound is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The "(3R)" designation defines the absolute stereochemistry at the C3 position of the pyrrolidine ring, which is critical for achieving enantioselectivity in target binding.

The primary identifier for this specific enantiomer is its CAS number.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 144043-17-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂ | [2][4] |

| Molecular Weight | 190.29 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Density | ~0.99 g/cm³ | [3][4] |

| Boiling Point | 107 °C @ 2.3 mmHg | [4] |

| MDL Number | MFCD00191309 |[2] |

Synthesis and Mechanistic Considerations

The enantioselective synthesis of substituted pyrrolidines is a cornerstone of modern organic chemistry.[1] Routes to compounds like this compound often rely on starting materials from the "chiral pool" or on asymmetric synthesis methodologies.

A highly logical and efficient pathway to the target molecule begins with its primary amine analogue, (3R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-39-8) , which is commercially available.[5] This precursor can be synthesized or obtained by the chiral resolution of the racemic mixture using a resolving agent like tartaric acid, a process detailed in the patent literature.[6] The subsequent conversion to the secondary methylamine is typically achieved via reductive amination.

Workflow: Synthesis via Reductive Amination

The following diagram illustrates a common and reliable workflow for the N-methylation of the primary amine precursor.

Caption: Synthetic workflow from primary amine to the target secondary amine.

Exemplary Experimental Protocol

This protocol describes the N-methylation of (3R)-(-)-1-Benzyl-3-aminopyrrolidine using an Eschweiler-Clarke-type reductive amination.

Materials:

-

(3R)-(-)-1-Benzyl-3-aminopyrrolidine (1.0 eq)

-

Aqueous Formaldehyde (37 wt. %, ~1.2 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH) as solvent

-

Dichloromethane (DCM) for extraction

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve (3R)-(-)-1-Benzyl-3-aminopyrrolidine in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Imine Formation: Slowly add aqueous formaldehyde dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the intermediate imine or iminium ion is the critical first step.

-

Reduction: Add sodium borohydride portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the iminium ion without affecting other functional groups. Allow the reaction to warm to room temperature and stir for 10-12 hours.[7]

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction: Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Add saturated NaHCO₃ solution to neutralize any remaining acid and separate the layers. Extract the aqueous layer twice more with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by flash column chromatography on silica gel to afford this compound as a clear oil.

Applications in Drug Development

Chiral 3-aminopyrrolidine scaffolds are pivotal in the design of enzyme inhibitors and receptor modulators. The specific stereochemistry and the nature of the amine substituent are often determinative for biological activity.

Key Intermediate for DPP-4 Inhibitors

This compound and its direct precursor are documented as key intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6][8] The (R)-configuration of the aminopyrrolidine moiety is often essential for potent inhibition of the DPP-4 enzyme.

The logical flow from this building block to a final therapeutic agent is illustrated below.

Caption: Role as a key building block in the synthesis of DPP-4 inhibitors.

This compound serves as a versatile intermediate for several reasons:

-

Stereochemical Integrity: It provides a pre-defined chiral center, avoiding costly and often low-yielding chiral separations in later synthetic stages.

-

Orthogonal Protection: The benzyl group on the ring nitrogen can be selectively removed via hydrogenolysis, allowing for further functionalization at that position without disturbing the rest of the molecule.

-

Nucleophilicity: The secondary amine provides a reactive site for coupling with various electrophiles to build the final drug structure.

Analytical Profile (Predicted)

While a publicly available, fully assigned spectrum for this specific compound is scarce, its analytical profile can be reliably predicted based on its structure and data from closely related analogues such as (3R)-(-)-1-Benzyl-3-aminopyrrolidine and other N-methylated pyrrolidines.[5][9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

|---|---|

| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~3.6 ppm (s, 2H): Benzylic -CH₂- protons.~2.3-3.0 ppm (m): Pyrrolidine ring protons, complex multiplet structure.~2.4 ppm (s, 3H): N-Methyl (-NCH₃) protons, a characteristic singlet.~1.5-2.2 ppm (m): Remaining pyrrolidine ring protons. |

| ¹³C NMR | ~138 ppm: Quaternary aromatic carbon of the benzyl group.~127-129 ppm: Aromatic -CH- carbons.~60 ppm: Benzylic -CH₂- carbon.~50-60 ppm: Pyrrolidine -CH- and -CH₂- carbons adjacent to nitrogen.~35-40 ppm: N-Methyl (-NCH₃) carbon.~30-35 ppm: Remaining pyrrolidine -CH₂- carbon. |

| Mass Spec (EI) | M⁺ at m/z 190: Molecular ion peak.Major fragment at m/z 91: Tropylium ion, characteristic of a benzyl group.Other fragments corresponding to the loss of the methylamino group or cleavage of the pyrrolidine ring. |

Safety, Handling, and Storage

This compound and its analogues are classified as hazardous chemicals requiring careful handling. The safety data for the corresponding (3S)-(+) enantiomer indicates significant hazards.[11]

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

|---|---|---|

| Hazard | H314 | Causes severe skin burns and eye damage.[11] |

| Hazard | H318 | Causes serious eye damage.[11] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11] |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11] |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

| Storage | P405 | Store locked up. |

Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.

Conclusion

This compound stands out as a high-value chiral intermediate for the pharmaceutical industry. Its defined stereochemistry, coupled with its versatile chemical handles, provides an efficient and reliable starting point for the synthesis of complex, enantiomerically pure drug candidates, particularly in the realm of metabolic diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist or researcher aiming to leverage its potential in drug discovery and development.

References

- 1. This compound, CAS No. 144043-17-4 - iChemical [ichemical.com]

- 2. 144043-17-4 this compound AKSci Z2056 [aksci.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (3R)-(-)-1-Benzyl-3-aminopyrrolidine [webbook.nist.gov]

- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 11. PubChemLite - Benzyl 3-(methylamino)pyrrolidine-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

Molecular Weight of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine Established at 190.29 g/mol

The molecular weight of the chemical compound (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine has been determined to be 190.29 g/mol . This value is consistent across multiple chemical data sources for it and its stereoisomer, (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine.

The molecular formula for this compound is C₁₂H₁₈N₂.[1][2] This formula is the basis for the molecular weight calculation. The compound is a colorless to light yellow or orange clear liquid and is utilized in pharmaceutical and chemical research sectors.[1] It is also known by the synonym N-benzyl-N-methyl-3-pyrrolidinamine.[1]

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |

| Molecular Weight | 190.29 | [1][2][3] |

| CAS Number | 96568-35-3 | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Density | 0.99 g/mL | [1][2] |

| Boiling Point | 107 °C / 2.3 mmHg | [1] |

References

An In-depth Technical Guide to (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral substituted pyrrolidine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its rigid, three-dimensional structure and the presence of a basic nitrogen atom make it a valuable scaffold in medicinal chemistry, particularly for targeting the central nervous system. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway and potential biological interactions are presented to support researchers in their drug discovery endeavors.

Chemical Structure and Properties

This compound is a colorless to light yellow liquid. The molecule consists of a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a methylamino group. The "(3R)" designation indicates the stereochemistry at the chiral center at the 3-position of the pyrrolidine ring.

Below is a 2D representation of the chemical structure:

An In-depth Technical Guide to the Physical Properties of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral pyrrolidine derivative that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and chemical structure make it a valuable intermediate in the development of novel therapeutics, particularly in the fields of neuroscience and drug discovery. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, presented in a clear and accessible format.

Core Physical Properties

The physical properties of this compound are essential for its identification, purification, and use in synthetic chemistry. The following table summarizes the key quantitative data available for this compound and its enantiomer, (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine, for comparative purposes.

| Property | This compound | (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine |

| Molecular Formula | C₁₂H₁₈N₂[1] | C₁₂H₁₈N₂[2] |

| Molecular Weight | 190.29 g/mol [1][2] | 190.29 g/mol [2][3] |

| Appearance | Colorless to light yellow to light orange clear liquid[1] | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 107 °C at 2.3 mmHg[1] | 273.066 °C at 760 mmHg[4] |

| Melting Point | Not available | Not available[3] |

| Density | 0.99 g/mL[1] | 0.99 g/mL[2] |

| Refractive Index | Not available | n20/D 1.53[2][3] |

| Solubility | A similar compound, (R)-(-)-1-Benzyl-3-aminopyrrolidine, is slightly soluble in water.[5] | Not available |

| Purity | ≥ 96% (GC)[1] | ≥ 98% (Chiral purity)[2] |

| CAS Number | 96568-35-3[1] | 169749-99-9[2][3] |

Experimental Methodologies

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in publicly available literature. However, the characterization of a novel or synthesized chemical compound typically follows a standard workflow to ensure its identity and purity. The following diagram illustrates a generalized experimental workflow for such a characterization.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Signaling Pathways and Logical Relationships

As a synthetic intermediate, this compound is not typically studied for its direct interaction with signaling pathways. Its significance lies in its role as a precursor for more complex molecules that are designed to interact with specific biological targets. The logical relationship is therefore one of chemical transformation rather than biological interaction. The following diagram illustrates this hierarchical relationship.

Caption: The role of this compound as a starting material in the synthesis of active pharmaceutical ingredients.

References

Synthesis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine, a chiral pyrrolidine derivative of significant interest in pharmaceutical research and development. The synthesis is presented as a three-step process commencing with the formation of a racemic intermediate, followed by chiral resolution and subsequent methylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to aid in comprehension and practical application.

Overview of the Synthetic Pathway

The synthesis of this compound is strategically approached in three main stages:

-

Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine: The initial step involves the construction of the core pyrrolidine ring structure. A common and efficient method is the reaction of benzylamine with itaconic acid to form N-benzyl-5-oxopyrrolidine-3-carboxylic acid, which is subsequently converted to 1-benzyl-3-pyrrolidinone. Reductive amination of the pyrrolidinone yields the racemic 1-benzyl-3-aminopyrrolidine.

-

Chiral Resolution: The racemic mixture of 1-benzyl-3-aminopyrrolidine is resolved to isolate the desired (3R)-enantiomer. This is achieved through diastereomeric salt formation using an enantiomerically pure chiral acid, such as D-(-)-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

-

N-Methylation: The final step is the methylation of the primary amine of (3R)-(-)-1-Benzyl-3-aminopyrrolidine to yield the target secondary amine, this compound. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic and effective method for this transformation, as it avoids over-methylation to the quaternary ammonium salt.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of Intermediates and Final Product

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | Racemic 1-Benzyl-3-aminopyrrolidine | C₁₁H₁₆N₂ | 176.26 | 70-80 | >95 |

| 2 | (3R)-(-)-1-Benzyl-3-aminopyrrolidine | C₁₁H₁₆N₂ | 176.26 | >75 | >98 (ee) |

| 3 | This compound | C₁₂H₁₈N₂ | 190.29 | 85-95 | >98 |

Table 2: Physical and Analytical Data

| Compound Name | Appearance | Boiling Point (°C) | Specific Rotation [α]D (neat) |

| Racemic 1-Benzyl-3-aminopyrrolidine | Colorless to pale yellow liquid | 138-140 / 5 mmHg | Not applicable |

| (3R)-(-)-1-Benzyl-3-aminopyrrolidine | Colorless to pale yellow liquid | 278-279 | -1.99° |

| This compound | Colorless to pale yellow liquid | 107 / 2.3 mmHg | Approx. -6° to -9° (c=10, EtOH) |

Experimental Protocols

Step 1: Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine

This procedure involves two parts: the synthesis of 1-benzyl-3-pyrrolidinone and its subsequent reductive amination.

Part A: Synthesis of 1-Benzyl-3-pyrrolidinone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzylamine (1.0 eq) and itaconic acid (1.0 eq) in toluene.

-

Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the formation of N-benzyl-5-oxopyrrolidine-3-carboxylic acid.

-

Work-up: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude acid can be carried forward without further purification.

-

Decarboxylation: Heat the crude N-benzyl-5-oxopyrrolidine-3-carboxylic acid at a temperature above its melting point until carbon dioxide evolution ceases, yielding crude 1-benzyl-3-pyrrolidinone.

-

Purification: Purify the crude product by vacuum distillation.

Part B: Reductive Amination to Racemic 1-Benzyl-3-aminopyrrolidine

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-3-pyrrolidinone (1.0 eq) in methanol. Add ammonium formate (excess) and sodium cyanoborohydride (excess) portion-wise while maintaining the temperature below 25 °C.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Make the solution basic (pH > 10) with a concentrated solution of sodium hydroxide.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic 1-benzyl-3-aminopyrrolidine is purified by vacuum distillation.

Step 2: Chiral Resolution of Racemic 1-Benzyl-3-aminopyrrolidine

-

Salt Formation: Dissolve racemic 1-benzyl-3-aminopyrrolidine (1.0 eq) in a suitable organic solvent such as methanol or ethanol.[2] In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.2 eq) in the same solvent, heating gently if necessary.[2]

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring.[2] The diastereomeric salt of (3R)-(-)-1-Benzyl-3-aminopyrrolidine with D-(-)-tartaric acid is less soluble and will precipitate. Allow the mixture to stir at an elevated temperature (e.g., 75-90 °C) for a period (e.g., 0.5-2.0 hours) and then cool slowly to room temperature to facilitate complete crystallization.[2]

-

Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold solvent.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a strong base (e.g., 50% NaOH solution) until the pH is greater than 12.

-

Extraction and Purification: Extract the liberated (3R)-(-)-1-Benzyl-3-aminopyrrolidine with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. The optical purity can be confirmed by polarimetry. The yield of the desired (R)-enantiomer is reported to be over 75% with an optical purity greater than 98%.[2]

Step 3: N-Methylation via Eschweiler-Clarke Reaction

-

Reaction Setup: In a round-bottom flask, add (3R)-(-)-1-Benzyl-3-aminopyrrolidine (1.0 eq) and formic acid (excess, e.g., 3-5 eq).

-

Reaction: Heat the mixture to 80-100 °C and add formaldehyde (37% aqueous solution, excess, e.g., 2-3 eq) dropwise.[1] The reaction is typically exothermic and may be accompanied by the evolution of carbon dioxide. After the addition is complete, continue heating at reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature and make it basic (pH > 12) by the careful addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution step.

References

Starting Materials for the Synthesis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the common starting materials and synthetic routes for the preparation of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine, a versatile chiral intermediate in pharmaceutical development. The information is compiled from various synthetic methodologies, offering a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurotransmitter systems.[1] Its specific stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of its preparation. This guide outlines several established synthetic pathways, detailing the starting materials, key transformations, and available quantitative data.

Synthetic Pathways and Starting Materials

Several synthetic strategies have been developed to produce this compound. The most common approaches start from commercially available chiral precursors such as (R)-1-benzyl-3-aminopyrrolidine or involve the resolution of a racemic mixture.

Pathway 1: From (R)-(+)-1-Benzyl-3-aminopyrrolidine

A straightforward approach involves the protection of the primary amine of (R)-(+)-1-Benzyl-3-aminopyrrolidine, followed by methylation and deprotection, or direct reductive amination. A common method involves Boc-protection followed by reduction.

Key Starting Materials:

-

(R)-(+)-1-Benzyl-3-aminopyrrolidine

-

Di-tert-butyl dicarbonate (Boc-anhydride)

-

Reducing agents (e.g., Lithium aluminum hydride)

Experimental Protocol:

A general two-step procedure starting from (R)-(+)-benzylaminopyrrolidine involves:

-

Boc-Protection: (R)-(+)-1-Benzyl-3-aminopyrrolidine is reacted with di-tert-butyl dicarbonate in the presence of a base like sodium bicarbonate in a solvent mixture such as acetonitrile and water. The mixture is typically stirred at room temperature overnight.[2]

-

Reduction of the Carbamate: The resulting Boc-protected intermediate, (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, is then reduced to the corresponding N-methyl amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

Quantitative Data:

| Starting Material | Reagent | Product | Yield | Reference |

| (R)-(+)-1-Benzyl-3-aminopyrrolidine | Di-tert-butyl dicarbonate | (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | 65.2% | [2] |

| (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | Lithium aluminum hydride | This compound | - |

Yield for the reduction step is not explicitly stated in the provided search results but is a standard transformation.

Logical Relationship Diagram:

Caption: Synthesis from (R)-(+)-1-Benzyl-3-aminopyrrolidine.

Pathway 2: Resolution of Racemic 1-Benzyl-3-aminopyrrolidine

An alternative route is the resolution of racemic 1-benzyl-3-aminopyrrolidine using a chiral resolving agent, followed by methylation.

Key Starting Materials:

-

Racemic 1-Benzyl-3-aminopyrrolidine

-

Chiral acid (e.g., D-tartaric acid or L-tartaric acid hydrate)[3]

-

Methylating agent (e.g., formaldehyde followed by reduction)

Experimental Protocol:

-

Resolution: Racemic 1-benzyl-3-aminopyrrolidine is dissolved in an organic solvent and treated with a chiral resolving agent such as D-tartaric acid hydrate.[3] The mixture is heated and then gradually cooled to allow for the crystallization of one diastereomeric salt.[3] The salt is filtered, and the mother liquor contains the other enantiomer. The desired enantiomer is then liberated from the salt by treatment with a base.[3]

-

Reductive Amination: The resolved (R)-1-benzyl-3-aminopyrrolidine can then be converted to the N-methyl derivative via reductive amination. This typically involves reaction with formaldehyde followed by a reducing agent like sodium borohydride or formic acid (Eschweiler-Clarke reaction).

Quantitative Data:

| Starting Material | Resolving Agent | Product | Optical Purity (ee) | Reference |

| Racemic 1-Benzyl-3-aminopyrrolidine | D-tartaric acid hydrate | (R)-1-Benzyl-3-aminopyrrolidine | >99% | [3] |

Yields for the resolution and subsequent methylation can vary depending on the specific conditions.

Experimental Workflow Diagram:

Caption: Resolution of racemic 1-Benzyl-3-aminopyrrolidine.

Pathway 3: From (S)-1-Benzyl-3-pyrrolidinol

Another synthetic approach starts with the chiral alcohol (S)-1-Benzyl-3-pyrrolidinol, which can be converted to the target compound through activation of the hydroxyl group, displacement with an amino group, and subsequent methylation.

Key Starting Materials:

-

(S)-1-Benzyl-3-pyrrolidinol

-

Mesyl chloride or Tosyl chloride

-

Ammonia or an ammonia equivalent

-

Methylating agent

Experimental Protocol:

-

Hydroxyl Group Activation: The hydroxyl group of (S)-1-Benzyl-3-pyrrolidinol is activated by converting it into a better leaving group, such as a mesylate or tosylate, by reacting it with mesyl chloride or tosyl chloride in the presence of a base like triethylamine.[4]

-

Nucleophilic Substitution: The activated intermediate undergoes nucleophilic substitution with an amine source, such as ammonia, under pressure to introduce the amino group with inversion of stereochemistry, yielding (R)-1-benzyl-3-aminopyrrolidine.[4]

-

Methylation: The resulting primary amine is then methylated as described in the previous pathways.

Quantitative Data:

| Starting Material | Reagent | Intermediate | Product | Enantiomeric Excess (e.e.) | Reference |

| Benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate | Mesyl chloride | Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate | - | - | [4] |

| Methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester | Ammonia | - | 1-benzyl-3-amino-pyrrolidine | 96.8% | [4] |

Note: The reference describes the synthesis of the racemic product and the resolution of a related carboxylate, but the principle of inversion of stereochemistry is applicable.

Signaling Pathway Diagram:

Caption: Synthesis from (S)-1-Benzyl-3-pyrrolidinol.

Conclusion

The synthesis of this compound can be achieved through several reliable methods, primarily relying on the availability of chiral starting materials. The choice of a particular synthetic route will depend on factors such as the cost and availability of the starting materials, the desired scale of the synthesis, and the required enantiomeric purity. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

Spectroscopic Data and Analysis of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic profile of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine (CAS: 144043-17-4), a chiral amine of interest in pharmaceutical development and neuroscience research. Due to the limited availability of published experimental spectra in the public domain, this document focuses on predicted spectroscopic data based on the compound's structure, alongside comprehensive, standardized experimental protocols for acquiring such data. This guide serves as a valuable resource for researchers in the synthesis, identification, and quality control of this compound and its analogues.

Introduction

This compound is a chiral substituted pyrrolidine. Such scaffolds are pivotal in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules targeting the central nervous system. Accurate structural elucidation and characterization are paramount for ensuring the purity, identity, and quality of these compounds in research and development. The primary methods for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document outlines the expected data from these analytical techniques and provides detailed methodologies for their acquisition.

Compound Information:

-

IUPAC Name: (3R)-1-benzyl-N-methylpyrrolidin-3-amine

-

Synonyms: this compound

-

CAS Number: 144043-17-4

-

Molecular Formula: C₁₂H₁₈N₂

-

Molecular Weight: 190.29 g/mol

-

Appearance: Colorless to light yellow clear liquid (predicted/reported for related compounds)

Spectroscopic Data (Predicted)

While specific experimental data is not publicly available, the following tables summarize the expected spectroscopic characteristics based on the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.60 | s | 2H | Benzyl CH₂ (N-CH₂-Ph) |

| ~ 2.80 - 3.00 | m | 1H | Pyrrolidine CH (CH -N(CH₃)) |

| ~ 2.60 - 2.80 | m | 2H | Pyrrolidine CH₂ (ring N-CH₂) |

| ~ 2.35 | s | 3H | N-Methyl (N-CH₃) |

| ~ 2.20 - 2.40 | m | 2H | Pyrrolidine CH₂ (ring N-CH₂) |

| ~ 1.60 - 1.90 | m | 2H | Pyrrolidine CH₂ (ring C-CH₂-C) |

| ~ 1.50 | br s | 1H | Amine N-H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 138 - 140 | Aromatic C (quaternary, C-CH₂) |

| ~ 128 - 129 | Aromatic CH |

| ~ 127 - 128 | Aromatic CH |

| ~ 126 - 127 | Aromatic CH |

| ~ 60 - 62 | Benzyl CH₂ (N-C H₂-Ph) |

| ~ 58 - 60 | Pyrrolidine CH (C H-N(CH₃)) |

| ~ 54 - 56 | Pyrrolidine CH₂ (ring N-CH₂) |

| ~ 48 - 52 | Pyrrolidine CH₂ (ring N-CH₂) |

| ~ 34 - 36 | N-Methyl (N-CH₃) |

| ~ 30 - 33 | Pyrrolidine CH₂ (ring C-C H₂-C) |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Characteristic Absorption Bands (Neat Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 3300 - 3350 | Weak-Med | N-H Stretch | Secondary amine (R₂N-H) |

| ~ 3020 - 3080 | Medium | C-H Stretch (sp²) | Aromatic C-H |

| ~ 2800 - 3000 | Strong | C-H Stretch (sp³) | Aliphatic C-H |

| ~ 1600, 1495, 1450 | Med-Weak | C=C Stretch | Aromatic ring |

| ~ 1100 - 1200 | Medium | C-N Stretch | Aliphatic amine |

| ~ 700 - 750 & 690-710 | Strong | C-H Bend (out-of-plane) | Monosubstituted benzene |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 190 | [M]⁺• (Molecular Ion) | [C₁₂H₁₈N₂]⁺• |

| 119 | [M - C₄H₇N]⁺ | [C₈H₉N]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

| 71 | [C₄H₉N]⁺• | [C₄H₉N]⁺• |

| 58 | [C₃H₈N]⁺ | [C₃H₈N]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid amine sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample ("neat"), place one drop of the compound onto the surface of one salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop directly onto the ATR crystal.

-

Instrument Setup: Perform a background scan using the clean, empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Data Acquisition: Place the prepared sample holder or press the ATR anvil into the sample. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform background subtraction and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for liquids or through the injector of a Gas Chromatograph (GC-MS) for volatile compounds. The sample is vaporized in a high vacuum environment.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).

-

Mass Analysis: Accelerate the newly formed ions into a mass analyzer (e.g., quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized chemical compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine commercial suppliers

An In-depth Technical Guide to (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a chiral pyrrolidine derivative of significant interest in pharmaceutical research and neuroscience. The document details its commercial availability, a plausible synthetic route, and its potential applications, particularly in the context of neuroleptic drug discovery and its interaction with dopamine receptor signaling pathways.

Commercial Availability

This compound and its related stereoisomers are available from various chemical suppliers. The table below summarizes the available information for the target compound and its enantiomer, as well as the racemic mixture. Researchers should note that while the racemic and (3S)-(+) forms are more commonly listed, the (3R)-(-) enantiomer may be available through custom synthesis from some suppliers.

| Compound Name | CAS Number | Supplier | Purity | Notes |

| (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine | 169749-99-9 | Chem-Impex[1], TCI America (via Fisher Scientific)[2], GIHI CHEMICALS CO.,LIMITED (via Echemi)[3] | ≥ 98% (Chiral purity)[1] | Enantiomer of the target compound. |

| 1-Benzyl-3-(methylamino)pyrrolidine (Racemic) | 96568-35-3 | Chem-Impex[4], TCI America (via Fisher Scientific)[5] | ≥ 96% (GC)[4] | Racemic mixture. |

| (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | 376591-05-8 | Chem-Impex[6], TCI Chemicals[7], Conier Chem&Pharma (via Echemi)[8] | ≥ 95% (GC)[6] | Closely related ethyl analog. |

Synthesis and Manufacturing

Proposed Synthetic Workflow

The logical workflow for the synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from literature procedures for similar transformations and represent a viable pathway to the target molecule.

Step 1: Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine

This protocol is based on a patented method for the resolution of racemic 1-benzyl-3-aminopyrrolidine using a chiral acid.[9]

-

Materials:

-

Racemic 1-benzyl-3-aminopyrrolidine

-

L-tartaric acid (or a derivative thereof)

-

Organic solvent (e.g., methanol, ethanol)

-

Aqueous base (e.g., sodium hydroxide solution)

-

Dichloromethane

-

-

Procedure:

-

Dissolve racemic 1-benzyl-3-aminopyrrolidine and a molar equivalent of L-tartaric acid in a suitable organic solvent with heating (e.g., 50-100 °C) and stirring.

-

Gradually cool the solution to room temperature to allow for the fractional crystallization of the less soluble diastereomeric salt.

-

Filter the mixture to isolate the crystalline salt (the filter cake) and the filtrate containing the other diastereomer.

-

The isolated diastereomeric salt of (3R)-1-benzyl-3-aminopyrrolidine is then treated with an aqueous base to neutralize the tartaric acid.

-

Extract the free amine into an organic solvent such as dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R)-(-)-1-Benzyl-3-aminopyrrolidine.

-

Step 2: N-Methylation of (3R)-(-)-1-Benzyl-3-aminopyrrolidine

This is a general procedure for the N-methylation of a primary amine, which can be adapted for this specific substrate.

-

Materials:

-

Procedure:

-

Dissolve (3R)-(-)-1-Benzyl-3-aminopyrrolidine in the chosen aprotic solvent.

-

Add the base to the solution.

-

Slowly add the methylating agent at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Biological Context and Applications

Substituted pyrrolidines, including derivatives of 1-benzyl-3-aminopyrrolidine, are recognized as important scaffolds in the development of neuroleptic agents, which are primarily used to treat psychosis.[11][12] These compounds often exert their effects by acting as antagonists at dopamine receptors, particularly the D2 subtype.[13]

Role as a Dopamine D2 Receptor Antagonist

While direct evidence for this compound is limited, related benzamide derivatives of (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl] have been shown to be potent dopamine D2 receptor antagonists.[13] Antagonism of the D2 receptor in the mesolimbic pathway is a key mechanism of action for many antipsychotic drugs.

The signaling pathway below illustrates the general mechanism of dopamine D2 receptor action and its inhibition by an antagonist.

Caption: Dopamine D2 receptor signaling pathway and antagonism.

Experimental Workflow for In Vitro Receptor Binding Assay

To characterize the affinity of a compound like this compound for the dopamine D2 receptor, a competitive radioligand binding assay is a standard experimental approach.[13][14]

Caption: Workflow for a D2 receptor competitive binding assay.

Conclusion

This compound is a valuable chiral building block for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. Its structural similarity to known dopamine receptor antagonists suggests its potential as a lead compound or intermediate in the development of novel neuroleptics. The information provided in this guide offers a foundation for researchers and drug development professionals to source, synthesize, and evaluate this compound and its derivatives for therapeutic applications. Further research is warranted to fully elucidate its specific biological targets and pharmacological profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Benzyl-3-(methylamino)pyrrolidine 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | 376591-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]

- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 11. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its significance stems from a unique combination of structural and physicochemical properties that make it an ideal building block for the design of novel therapeutic agents.[2][3] Found in natural products like the amino acid proline, pyrrolidine's non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor for achieving high target selectivity and optimal pharmacological profiles.[3][4] This three-dimensional coverage is enhanced by a phenomenon known as "pseudorotation," which, along with the potential for multiple stereogenic centers, provides a rich platform for creating diverse molecular architectures.[3][5] Consequently, the pyrrolidine motif is a core component in numerous FDA-approved drugs and is continually explored for a wide spectrum of biological activities.[3][6]

This technical guide provides a comprehensive overview of the role of the pyrrolidine scaffold in bioactive compounds, detailing its diverse pharmacological activities, summarizing quantitative data, providing experimental protocols, and visualizing key pathways and workflows.

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of enzymes, receptors, and signaling pathways.[1][6][7] This versatility has led to their development and investigation across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[7][8][9]

Anticancer Activity

A significant number of pyrrolidine derivatives have been synthesized and evaluated as potential anticancer agents.[1][8] These compounds exert their cytotoxic and anti-proliferative effects through various mechanisms, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis.[8][10] The diverse substitution patterns on the pyrrolidine ring allow for the fine-tuning of activity against various cancer cell lines.[2][8]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Derivative/Compound | Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | Compound 38i | MCF-7 | 3.53 µM | - | - | [11] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | Compound 43b | HepG2 | 0.80 ± 0.10 µg/mL | Cisplatin | 9.00 ± 0.76 µg/mL | [12] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | Compound 43c | MCF-7 | 4.00 ± 0.29 µg/mL | Cisplatin | 9.00 ± 0.29 µg/mL | [12] |

| Thiophen-containing Pyrrolidine | Compound 37e | MCF-7 | 17 µM | Doxorubicin | 16 µM | [11] |

| Thiophen-containing Pyrrolidine | Compound 37e | HeLa | 19 µM | Doxorubicin | 18 µM | [11] |

| Tetrazolopyrrolidine-1,2,3-triazole | Compound 7a | HeLa | 0.32 ± 1.00 µM | - | - | [13] |

| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37a | SW480 | 0.99 ± 0.09 µM | Cisplatin | 3.5 ± 0.3 µM | [14] |

| Pyrrolizines | Compound 10c | MCF-7 | 4.72 µM | - | - | [15] |

A key mechanism of action for some anticancer pyrrolidine derivatives involves the inhibition of critical signaling pathways that drive tumor growth and survival. For instance, certain polysubstituted pyrrolidines have been shown to target the AKT and ERK1/2 signaling pathways, leading to cell cycle arrest and apoptosis.[10]

Antimicrobial Activity

The pyrrolidine scaffold is a key feature in compounds with potent antibacterial and antifungal properties.[9][16] These derivatives often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[16] Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes them promising candidates for new antibiotic development.[9][16]

Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Derivative/Compound | Bacterial Strain | Bioactivity (MIC) | Reference Compound | Reference MIC | Reference |

| Pyrrolidine-thiazole derivative | Compound 51a | B. cereus | 21.70 ± 0.36 µg/mL | Gentamicin | 22.65 ± 0.21 µg/mL | [14] |

| Pyrrolidine-thiazole derivative | Compound 51a | S. aureus | 30.53 ± 0.42 µg/mL | Gentamicin | 22.17 ± 0.47 µg/mL | [14] |

| Pyrrolidine derivative | Compound 15a/15b | A. baumannii | 31.25 µg/mL | Ampicillin | 125 µg/mL | [14] |

| Spiropyrrolidine | Compound 4a-e | Gram-negative bacteria | 64-125 µg/mL | Amoxicillin | 64 µg/mL | [7] |

| Pyrrolidine Alkaloid | Compound 1 | S. aureus | 0.96 µg/mL | Penicillin | - | [17] |

| Pyrrolidine-2,5-dione derivative | Compound 8 | S. aureus | 16 µg/mL | Ciprofloxacin | 0.50-16 µg/mL | [18] |

Antiviral Activity

Pyrrolidine derivatives have emerged as crucial components in the development of antiviral drugs, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[19][20] Many of these compounds function as protease inhibitors, targeting viral proteases that are essential for the cleavage of polyproteins into mature, functional viral particles.[19][20][21] By blocking this critical step in the viral replication cycle, these inhibitors prevent the formation of new infectious virions.[20][21]

Table 3: Antiviral Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Compound | Virus | Target | Bioactivity (EC₅₀/IC₅₀) | Reference |

| Pyrrolidine Alkaloid | Anisomycin | Dengue Virus (DENV) & Zika Virus | Viral Replication | - | [22] |

| Pyrrolidine Alkaloid | Anisomycin | SARS-CoV-2 | Viral Replication | Nanomolar range | [22] |

| Spiro[pyrrolidine-2,2'-adamantane] | Various derivatives | Influenza A Virus | M2 Protein | Active | [23] |

| Pyrrolidine-based Protease Inhibitor | Compound 19b | HIV-1 (Multi-drug-resistant) | HIV-1 Protease | 0.036 - 0.14 µM (EC₅₀) | [24] |

| Pyrrolidine-based Protease Inhibitor | Various derivatives | SARS-CoV-2 | Main Protease (MPro) | EC₅₀ values reported | [19] |

The mechanism of viral protease inhibition is a prime example of structure-based drug design, where the pyrrolidine scaffold helps to correctly orient the pharmacophoric groups within the enzyme's active site.

Enzyme Inhibition

Beyond viral proteases, pyrrolidine derivatives are potent inhibitors of various other enzymes implicated in disease. This includes dipeptidyl peptidase-IV (DPP-IV) for type 2 diabetes, acetylcholinesterase (AChE) for Alzheimer's disease, and carbonic anhydrase (CA).[12][14]

Table 4: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Bioactivity (Kᵢ / IC₅₀) | Reference |

| Pyrrolidine-based benzenesulfonamides | Acetylcholinesterase (AChE) | Kᵢ: 22.34 ± 4.53 nM (19a) | [12][14] |

| Pyrrolidine-based benzenesulfonamides | Carbonic Anhydrase I (hCAI) | Kᵢ: 17.61 ± 3.58 nM (18) | [12][14] |

| Pyrrolidine-based benzenesulfonamides | Carbonic Anhydrase II (hCAII) | Kᵢ: 5.14 ± 0.61 nM (18) | [12][14] |

| Pyrrolidine sulfonamides | DPP-IV | IC₅₀: 11.32 ± 1.59 µM (23d) | [12][14] |

| Rhodanine-substituted spirooxindole pyrrolidines | α-amylase | IC₅₀: 1.57 ± 0.10 µg/mL (42f) | [12][14] |

| 1,2,4-Oxadiazole pyrrolidines | E. coli DNA gyrase | IC₅₀: 120 ± 10 nM (22c) | [12] |

| Pyrrolidine sulfonamides | Glycine Transporter 1 (GlyT1) | Kᵢ: 0.198 µM (23a) | [11] |

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Synthesis: 1,3-Dipolar Cycloaddition

A prevalent method for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction, often involving an azomethine ylide.[25][26] This reaction allows for the stereoselective construction of the pyrrolidine ring in a single step.[25]

Protocol: Three-Component 1,3-Dipolar Cycloaddition for Spirooxindole-Pyrrolidines

-

Generation of Azomethine Ylide: An equimolar mixture of an isatin derivative (e.g., 0.5 mmol) and an α-amino acid (e.g., L-proline or sarcosine, 0.6 mmol) is refluxed in a suitable solvent (e.g., methanol, ethanol, or an ionic liquid like [bmim][BF₄]) for approximately 30-60 minutes.[26][27] The reaction generates the azomethine ylide in situ via a decarboxylative condensation.[26]

-

Cycloaddition: To the reaction mixture containing the generated ylide, a dipolarophile (e.g., a maleimide or a chalcone derivative, 0.5 mmol) is added.[27]

-

Reaction Monitoring: The reaction is continued at reflux temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).[5]

-

Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure spiro-pyrrolidine product.[27]

-

Characterization: The structure and stereochemistry of the final compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and, if possible, single-crystal X-ray diffraction.[7]

Biological Assay: Cytotoxicity and Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][28]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals.[3][28] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[3][29]

Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) into a 96-well plate in 100 µL of appropriate culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for the desired exposure period (e.g., 48 or 72 hours).[4]

-

MTT Addition: After incubation, remove the treatment medium. Add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[4] Incubate the plate for 1.5 to 4 hours at 37°C.[4][6]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[4][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[29]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[4][29]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[30]

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the pyrrolidine ring.[1][16][31]

-

Anticancer Activity: For spirooxindole-pyrrolidines, the presence of electron-withdrawing groups (EWGs) on the phenyl rings attached to the pyrrolidine core often enhances cytotoxic activity.[11] In other series, electron-donating groups (EDGs) have shown higher inhibition rates.[11] The specific substitution pattern dictates the interaction with biological targets like kinases or HDAC2.[8][11]

-

Antimicrobial Activity: In pyrrolidine pentamine derivatives targeting aminoglycoside resistance enzymes, the presence and spatial arrangement of specific functionalities, such as S-phenyl and hydroxymethyl groups, are essential for inhibitory activity.[31] Truncations of these key groups often lead to a loss of activity.[31] For some pyrrolidine-thiazole hybrids, a 4-fluorophenyl substituent on the thiazole ring was found to be crucial for potent activity against B. cereus and S. aureus.[14]

Conclusion

The pyrrolidine scaffold remains a cornerstone of modern drug discovery due to its inherent structural advantages and synthetic tractability.[1][2] Its three-dimensional character allows for precise interactions with biological targets, leading to potent and selective bioactive compounds.[3] The extensive research into pyrrolidine derivatives has yielded a wealth of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][9][19] The continued exploration of new synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the development of novel pyrrolidine-based therapeutics to address unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.

References

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 3. clyte.tech [clyte.tech]

- 4. MTT (Assay protocol [protocols.io]

- 5. iris.unito.it [iris.unito.it]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. grokipedia.com [grokipedia.com]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

- 22. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 26. mdpi.com [mdpi.com]

- 27. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. researchgate.net [researchgate.net]

- 31. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral diamine with significant potential as a catalyst or chiral auxiliary in asymmetric synthesis. Its rigid pyrrolidine backbone and the presence of two distinct amine functionalities make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. While specific, documented applications in asymmetric catalysis are not extensively reported in peer-reviewed literature, its structural similarity to well-established chiral diamine catalysts suggests its utility in reactions such as asymmetric Michael additions and aldol reactions. This document provides an overview of its synthesis, potential applications based on analogous systems, and generalized experimental protocols to serve as a starting point for research and development.

Synthesis of this compound

The enantiomerically pure this compound can be obtained from the racemic mixture through chemical resolution. A common method involves the use of a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts that can be separated by fractional crystallization.

Protocol: Resolution of racemic 1-Benzyl-3-(methylamino)pyrrolidine

-

Salt Formation: Dissolve racemic 1-benzyl-3-(methylamino)pyrrolidine in a suitable organic solvent, such as methanol or ethanol.

-

Addition of Resolving Agent: Add a solution of L-tartaric acid (or a derivative) in the same solvent to the racemic amine solution. The molar ratio of the amine to the resolving agent is typically 1:0.5-1.2.

-

Crystallization: Heat the mixture to 50-100 °C with stirring for 0.5-2.0 hours, then gradually cool to room temperature to allow for the crystallization of one of the diastereomeric salts.

-

Isolation: Filter the crystalline salt and wash it with a cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the tartaric acid and liberate the free amine.

-

Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound. The other enantiomer can be recovered from the mother liquor by a similar workup.

Diagram: Synthesis Workflow

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine: A Chiral Ligand in Asymmetric Synthesis

(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is a chiral diamine that holds potential as a versatile ligand in asymmetric catalysis. Its rigid pyrrolidine backbone and defined stereochemistry make it an attractive candidate for inducing enantioselectivity in a variety of chemical transformations. This document provides an overview of its potential applications, drawing upon the broader context of chiral diamines in asymmetric synthesis, and outlines a general protocol for its use in a representative reaction.

Overview and Potential Applications

Chiral diamines are a well-established class of ligands in asymmetric catalysis, renowned for their ability to form stable and stereochemically well-defined complexes with transition metals. These complexes can then effectively catalyze a wide range of enantioselective reactions, including hydrogenations, alkylations, and cyclizations.

While specific catalytic applications of this compound are not extensively documented in readily available literature, its structural features suggest its utility in reactions where bidentate nitrogen ligands are known to be effective. Potential areas of application include:

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral diamines are frequently employed as ligands in this fundamental carbon-carbon bond-forming reaction. The ligand's stereochemistry directs the incoming nucleophile to one of the two enantiotopic faces of the π-allyl palladium intermediate, leading to the formation of a chiral product with high enantiomeric excess.

-

Asymmetric Hydrogenation: Chiral diamine complexes of ruthenium and rhodium are powerful catalysts for the asymmetric hydrogenation of ketones, imines, and olefins. The precise steric and electronic environment created by the ligand is crucial for achieving high levels of enantioselectivity.

-

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds can be rendered enantioselective through the use of chiral diamine-metal complexes.

Experimental Protocols

The following section provides a generalized experimental protocol for the use of this compound as a chiral ligand in a palladium-catalyzed asymmetric allylic alkylation. It is important to note that this is a representative protocol and optimization of reaction conditions (e.g., solvent, temperature, catalyst loading, and base) is crucial for any specific substrate.

General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol describes the reaction of a generic allylic acetate with a soft nucleophile, such as dimethyl malonate.

dot ```dot graph "Asymmetric_Allylic_Alkylation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions sub [label="Allylic Acetate +\nNucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand [label="(3R)-(-)-1-Benzyl-3-\n(methylamino)pyrrolidine", fillcolor="#FBBC05", fontcolor="#202124"]; pd_source [label="Palladium Source\n(e.g., [Pd(allyl)Cl]2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base\n(e.g., BSA, K2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Anhydrous Solvent\n(e.g., THF, CH2Cl2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_mixture [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; stirring [label="Stirring at\nSpecified Temperature", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Extraction", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Column\nChromatography", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Enantioenriched\nProduct", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis (NMR, HPLC)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edge Definitions sub -> reaction_mixture; ligand -> reaction_mixture; pd_source -> reaction_mixture; base -> reaction_mixture; solvent -> reaction_mixture; reaction_mixture -> stirring; stirring -> workup; workup -> purification; purification -> product; product -> analysis; }

Caption: Formation of the active chiral catalyst and its role in asymmetric synthesis.

Conclusion

This compound presents itself as a promising chiral ligand for asymmetric synthesis based on its structural analogy to other successful diamine ligands. The provided general protocol for asymmetric allylic alkylation serves as a starting point for researchers to explore its catalytic potential. Further investigation and screening in various enantioselective transformations are warranted to fully elucidate the scope and utility of this chiral ligand. The systematic collection of experimental data will be crucial in establishing its efficacy and potential advantages in the field of asymmetric catalysis.

Application Notes and Protocols for (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine in Organocatalysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential applications of (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine as an organocatalyst. While specific catalytic applications for this exact molecule are not extensively documented in peer-reviewed literature, its structural similarity to a well-established class of chiral pyrrolidine-based organocatalysts allows for the extrapolation of its potential uses and the formulation of representative experimental protocols.

The primary mode of action for this class of catalysts is through enamine catalysis, which is particularly effective in asymmetric carbon-carbon bond-forming reactions. The protocols and data presented herein are based on analogous systems and are intended to serve as a starting point for the investigation of this compound in organocatalytic transformations.

Potential Applications

This compound is a chiral secondary amine, a key structural motif for organocatalysts that activate carbonyl compounds through the formation of a nucleophilic enamine intermediate. [1]Based on the reactivity of analogous catalysts, its primary applications are expected to be in asymmetric synthesis, including:

-

Asymmetric Michael Additions: The conjugate addition of aldehydes and ketones to α,β-unsaturated systems like nitroolefins, enones, and enals is a cornerstone of organocatalysis. [2][3][4]Chiral pyrrolidine catalysts are known to provide high stereocontrol in these reactions, leading to the formation of valuable chiral building blocks. [2][5]* Asymmetric Aldol Reactions: The aldol reaction, which forms a new carbon-carbon bond and a β-hydroxy carbonyl moiety, can be rendered highly enantioselective using chiral amine catalysts.

-

Asymmetric Mannich Reactions: This three-component reaction between an aldehyde, an amine, and a ketone is a powerful tool for the synthesis of β-amino carbonyl compounds.

Catalytic Cycle: Enamine-Mediated Michael Addition

The catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, mediated by a chiral pyrrolidine catalyst, is initiated by the formation of a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor, followed by hydrolysis to release the product and regenerate the catalyst.

Caption: General mechanism for the organocatalytic Michael addition via enamine activation.

Experimental Protocols